molecular formula C19H19N3O3 B2358811 (7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034604-09-4

(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2358811
CAS No.: 2034604-09-4
M. Wt: 337.379
InChI Key: NRBOREIVJYANDG-UHFFFAOYSA-N
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Description

(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran and pyrazolo[1,5-a]pyrazine cores[_{{{CITATION{{{3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-[3,4 ...](https://link.springer.com/article/10.1007/s10895-015-1674-2). These cores are then coupled using appropriate reagents and reaction conditions to form the final product[{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 .... Common synthetic routes may include:

  • Friedel-Crafts acylation: to introduce the ketone group[_{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 ....

  • Methoxylation: to add the methoxy group to the benzofuran ring[_{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 ....

  • Cyclization reactions: to form the pyrazolo[1,5-a]pyrazine core[_{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 ....

Industrial Production Methods

Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Converting the methoxy group to a hydroxyl group.

  • Reduction: : Reducing the ketone group to an alcohol.

  • Substitution: : Replacing the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of 7-hydroxybenzofuran derivatives.

  • Reduction: : Formation of 7-methoxybenzofuran-2-yl alcohol derivatives.

  • Substitution: : Formation of various substituted benzofuran derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its bioactivity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves specific biochemical interactions with molecular targets. These interactions may include binding to enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism would depend on the specific application and target of the compound.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other benzofuran and pyrazolo[1,5-a]pyrazine derivatives. Similar compounds include:

  • Benzofuran derivatives: : Known for their antimicrobial and anticancer properties.

  • Pyrazolo[1,5-a]pyrazine derivatives: : Studied for their biological activities and potential therapeutic applications.

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Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-7-2-4-12-10-17(25-18(12)16)19(23)21-8-9-22-15(11-21)13-5-3-6-14(13)20-22/h2,4,7,10H,3,5-6,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBOREIVJYANDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN4C(=C5CCCC5=N4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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